(4-(3-(4-(3-Chloro-2-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their arrangement .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Pharmacological Applications and Metabolism
Piperazine derivatives are widely recognized in pharmacology for their versatile biological activities, including their role as intermediates in the synthesis of various pharmacologically active compounds. Studies on similar compounds highlight their metabolism and the formation of metabolites that could have pharmacological or toxicological significance. For example, the metabolism of piperazine-containing drugs involves pathways such as N-dealkylation, oxidation, and hydroxylation, leading to the formation of various metabolites that may impact their pharmacokinetic and pharmacodynamic profiles (Breyer, Gaertner, & Prox, 1974)[https://consensus.app/papers/formation-metabolites-piperazine-breyer/43cd973757e15c66bcda7e73ffb1c45b/?utm_source=chatgpt].
Potential for Therapeutic Use
The structural features of piperazine derivatives contribute to their binding affinity to various receptors, influencing their therapeutic potential in treating disorders related to neurotransmission. Research on compounds with similar structures has explored their potential applications in treating neurological and psychiatric disorders, highlighting the importance of understanding their receptor binding characteristics and pharmacological effects (Pike et al., 1996)[https://consensus.app/papers/exquisite-delineation-5ht1a-receptors-brain-carbonyl11-pike/56d0bbbe5ae950b08ee615c53abf1e6e/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-[3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-20-25(28)8-5-9-26(20)30-16-14-29(15-17-30)18-23(31)19-33-24-12-10-22(11-13-24)27(32)21-6-3-2-4-7-21/h2-13,23,31H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWWTBGYSAYDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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